molecular formula C19H12ClFN4O B2403370 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide CAS No. 1181473-98-2

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Katalognummer: B2403370
CAS-Nummer: 1181473-98-2
Molekulargewicht: 366.78
InChI-Schlüssel: RJLIHSODOGVHQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide, also known as AZD-5153, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are important epigenetic regulators that control the expression of genes involved in various cellular processes, including inflammation, cell cycle, and differentiation. AZD-5153 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and inflammatory diseases.

Wirkmechanismus

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. BET proteins are important epigenetic regulators that bind to acetylated histones and regulate the expression of genes involved in various cellular processes. This compound binds to the bromodomain of BET proteins and prevents them from binding to acetylated histones, thereby inhibiting their activity. This leads to the downregulation of genes involved in cancer and inflammation, resulting in the inhibition of tumor growth and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of the BET family of proteins, with a favorable safety profile. It has been extensively studied in preclinical models of cancer and inflammatory diseases, and has shown promising results. However, there are also some limitations to using this compound in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer or inflammatory diseases. In addition, the optimal dosing and scheduling of this compound may vary depending on the type of cancer or inflammatory disease being studied.

Zukünftige Richtungen

There are several future directions for the development of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide. One potential direction is the combination of this compound with other therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its efficacy. Another potential direction is the development of this compound as a treatment for other diseases, such as autoimmune diseases or neurological disorders, where BET proteins have been implicated in disease pathogenesis. In addition, further studies are needed to determine the optimal dosing and scheduling of this compound in different types of cancer and inflammatory diseases, and to identify biomarkers that can predict response to this compound therapy.

Synthesemethoden

The synthesis of (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyrazole ring by reacting 4-chlorophenylhydrazine with ethyl acetoacetate. The resulting pyrazolone is then treated with 2-fluorobenzonitrile to form the cyano-enone intermediate. The final step involves the addition of (E)-3-aminoprop-2-enenitrile to the cyano-enone intermediate to form this compound.

Wissenschaftliche Forschungsanwendungen

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation.

Eigenschaften

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLIHSODOGVHQR-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.